![molecular formula C21H32N2O2 B3821368 2-{4-[2-(allyloxy)benzyl]-1-cyclopentyl-2-piperazinyl}ethanol](/img/structure/B3821368.png)
2-{4-[2-(allyloxy)benzyl]-1-cyclopentyl-2-piperazinyl}ethanol
Übersicht
Beschreibung
2-{4-[2-(allyloxy)benzyl]-1-cyclopentyl-2-piperazinyl}ethanol, commonly known as ABE-657, is a chemical compound that has been widely studied for its potential therapeutic applications. ABE-657 is a selective agonist of the G protein-coupled receptor 119 (GPR119), which is primarily expressed in the pancreas and gastrointestinal tract. The activation of GPR119 has been shown to stimulate the release of insulin and incretin hormones, which are involved in the regulation of glucose homeostasis. In
Wirkmechanismus
The mechanism of action of ABE-657 involves the activation of 2-{4-[2-(allyloxy)benzyl]-1-cyclopentyl-2-piperazinyl}ethanol, which is a member of the G protein-coupled receptor family. Upon binding to ABE-657, this compound activates a signaling pathway that leads to the release of insulin and incretin hormones. The activation of this compound also promotes the uptake of glucose by muscle and adipose tissue, which can help to improve glucose homeostasis.
Biochemical and Physiological Effects
The biochemical and physiological effects of ABE-657 have been extensively studied in animal models. ABE-657 has been shown to increase insulin secretion and improve glucose tolerance in mice and rats. In addition, ABE-657 has been shown to reduce food intake and body weight in obese mice. These effects are thought to be mediated by the activation of this compound and the subsequent release of incretin hormones.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ABE-657 for lab experiments is its high selectivity for 2-{4-[2-(allyloxy)benzyl]-1-cyclopentyl-2-piperazinyl}ethanol. This allows researchers to study the effects of this compound activation without the confounding effects of other receptors. In addition, the synthesis of ABE-657 has been optimized to produce high yields and purity, making it suitable for further research. However, one limitation of ABE-657 is its limited solubility in aqueous solutions, which can make it difficult to administer in some experimental settings.
Zukünftige Richtungen
For the research of ABE-657 include the potential use in the treatment of type 2 diabetes, obesity, and other metabolic disorders.
Wissenschaftliche Forschungsanwendungen
ABE-657 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. The activation of 2-{4-[2-(allyloxy)benzyl]-1-cyclopentyl-2-piperazinyl}ethanol by ABE-657 has been shown to increase insulin secretion and improve glucose tolerance in animal models of diabetes. In addition, ABE-657 has been shown to increase the release of incretin hormones, which can enhance insulin secretion and reduce food intake. These findings suggest that ABE-657 has the potential to be developed into a novel therapeutic agent for the treatment of metabolic disorders.
Eigenschaften
IUPAC Name |
2-[1-cyclopentyl-4-[(2-prop-2-enoxyphenyl)methyl]piperazin-2-yl]ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-2-15-25-21-10-6-3-7-18(21)16-22-12-13-23(19-8-4-5-9-19)20(17-22)11-14-24/h2-3,6-7,10,19-20,24H,1,4-5,8-9,11-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPCHOJBEQYCOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CN2CCN(C(C2)CCO)C3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.